2-(Chloromethyl)-6-methylpyridine
Description
2-(Chloromethyl)-6-methylpyridine (CAS: 3099-30-7) is a halogenated pyridine derivative featuring a chloromethyl (–CH2Cl) group at the 2-position and a methyl (–CH3) group at the 6-position of the pyridine ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of ligands for transition metal catalysts and pharmaceuticals.
Synthesis:
The compound is synthesized via a three-step process:
Friedel-Crafts acylation of 2-methylpyridine to yield 2-methyl-6-acetylpyridine.
Reduction of the acetyl group to a hydroxymethyl (–CH2OH) group.
Chlorination using agents like thionyl chloride (SOCl2) to replace the hydroxyl group with chlorine .
This method offers high yield (>90%) and scalability, making it suitable for industrial production .
Properties
IUPAC Name |
2-(chloromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYGHGKTNHYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275746 | |
| Record name | 2-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-29-4 | |
| Record name | 2-(Chloromethyl)-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-6-methylpyridine can be synthesized through several methods. One common method involves the chloromethylation of 6-methylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl cation, which then reacts with the 6-methylpyridine to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Addition Reactions: The pyridine ring can undergo addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions typically occur under basic conditions and may require elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Addition: Electrophilic addition reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 2-(Aminomethyl)-6-methylpyridine, while oxidation may produce pyridine derivatives with additional functional groups.
Scientific Research Applications
2-(Chloromethyl)-6-methylpyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylpyridine in chemical reactions involves the formation of reactive intermediates such as the chloromethyl cation. This cation can then react with nucleophiles or electrophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2-(Chloromethyl)-6-methylpyridine are influenced by its substituents. Below is a comparison with analogous compounds:
Research Findings and Trends
- Catalytic Applications: this compound-derived ligands show superior activity in vanadium-catalyzed oxidations compared to quinoline-based ligands, attributed to enhanced electron-donating capacity .
- Trends in Modification : Silylation (e.g., tert-butyldimethylsilyl groups) is gaining traction to stabilize reactive intermediates in photoredox catalysis .
Biological Activity
2-(Chloromethyl)-6-methylpyridine is an organohalide compound characterized by a pyridine ring with a chloromethyl group at the 2-position and a methyl group at the 6-position. This unique structure imparts specific reactivity, making it valuable in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is C₆H₇ClN. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as hydroxide ions or amines.
- Electrophilic Reactions : The pyridine ring can undergo electrophilic substitution reactions.
- Formation of Reactive Intermediates : The chloromethyl cation formed during reactions can lead to diverse products.
Antiviral Properties
Research indicates that this compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly inhibitors for HIV-1 protease. This suggests its potential role in antiviral drug development due to its ability to interact with specific biological targets through its reactive functional groups .
Carcinogenicity Studies
A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound) using Fischer 344 rats and B6C3F1 mice. The study administered varying dosages over an extended period (99 weeks) and monitored for tumor incidence and survival rates. While no significant associations were found between dosage and overall mortality, a dose-related increase in subcutaneous fibromas was observed in male rats . This raises concerns regarding the compound's safety profile and potential risks associated with exposure.
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The chloromethyl group enhances electrophilicity, allowing it to react with nucleophiles in biological systems, potentially leading to modifications of proteins or nucleic acids. This reactivity is crucial for its role in drug synthesis and interaction with viral proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 2-(Chloromethyl)pyridine | Chloromethyl group at the 2-position | Less sterically hindered; potentially more reactive |
| 3-(Chloromethyl)pyridine | Chloromethyl group at the 3-position | Varies in reactivity compared to 2-position |
| 4-Bromomethylpyridine | Bromomethyl group instead of chloromethyl | Different halogen impacts chemical behavior |
The presence of both chloromethyl and methyl groups in this compound contributes to its unique reactivity profile compared to other pyridine derivatives .
Case Studies and Research Findings
- Synthesis and Application : Research has highlighted the compound's utility as an intermediate in synthesizing biologically active molecules, particularly those targeting viral infections and other diseases .
- Toxicological Assessment : The carcinogenicity study indicated that while there was no significant increase in overall tumor incidence, specific tumors were noted, emphasizing the need for further research into its safety .
- Mechanistic Insights : Studies on related compounds suggest that the mechanism involving nucleophilic attack on electrophilic centers plays a critical role in their biological effects, which may also apply to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
